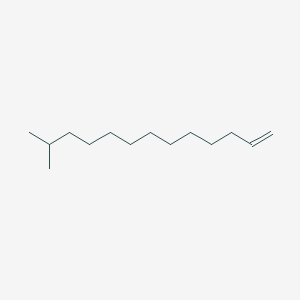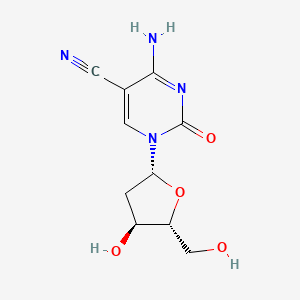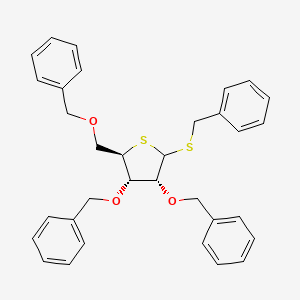![molecular formula C36H27Br2N2OP B12835759 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes naphthalene, diphenylphosphoryl, and phenanthroline moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phenanthroline derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene or phenanthroline derivatives, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, influencing their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation.
類似化合物との比較
Similar Compounds
2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline: This compound shares structural similarities but lacks the diphenylphosphoryl group.
2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: Another similar compound with a different substitution pattern on the naphthalene moiety.
Uniqueness
The uniqueness of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide lies in its combination of naphthalene, diphenylphosphoryl, and phenanthroline groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in various scientific disciplines.
特性
分子式 |
C36H27Br2N2OP |
|---|---|
分子量 |
694.4 g/mol |
IUPAC名 |
6-(6-diphenylphosphorylnaphthalen-2-yl)-1,4-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaene;dibromide |
InChI |
InChI=1S/C36H27N2OP.2BrH/c39-40(32-9-3-1-4-10-32,33-11-5-2-6-12-33)34-18-17-27-22-28(14-15-29(27)24-34)31-23-30-16-13-26-8-7-19-37-20-21-38(25-31)36(30)35(26)37;;/h1-19,22-25H,20-21H2;2*1H/q+2;;/p-2 |
InChIキー |
OAKXSJCIAMNDMM-UHFFFAOYSA-L |
正規SMILES |
C1C[N+]2=C3C(=CC(=C2)C4=CC5=C(C=C4)C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C=CC8=C3[N+]1=CC=C8.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)

![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)




![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)

